molecular formula C9H9NO3 B10873469 (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine

Katalognummer: B10873469
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: YYHALSQIUVXMSN-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group and a methoxy group attached to the benzofuran ring, along with an imine functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Imine Group: The imine group is formed by reacting the benzofuran derivative with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The imine group can participate in nucleophilic or electrophilic reactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

(NZ)-N-(6-methoxy-1-benzofuran-3-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(10-11)5-13-9(7)4-6/h2-4,11H,5H2,1H3/b10-8+

InChI-Schlüssel

YYHALSQIUVXMSN-CSKARUKUSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)/C(=N/O)/CO2

Kanonische SMILES

COC1=CC2=C(C=C1)C(=NO)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.